![molecular formula C65H106O31 B2656877 Hederacolchiside F CAS No. 68027-14-5](/img/structure/B2656877.png)
Hederacolchiside F
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hederacolchiside F is a type of saponin. Saponins like Hederacolchiside F have been found to exhibit strong total antioxidant activity .
Molecular Structure Analysis
Hederacolchiside F has a molecular formula of C65H106O31. Its average mass is 1383.519 Da and its monoisotopic mass is 1382.671753 Da .Physical And Chemical Properties Analysis
Hederacolchiside F has a density of 1.5±0.1 g/cm3. It has a molar refractivity of 328.2±0.4 cm3. It has 31 H bond acceptors and 18 H bond donors. It has 17 freely rotating bonds. Its polar surface area is 492 Å2 and its molar volume is 902.5±5.0 cm3 .Applications De Recherche Scientifique
Antischistosomal Activity
Schistosomiasis, caused by Schistosoma parasites, is a neglected tropical disease. Hederacolchiside F (HSA) has demonstrated potent antischistosomal effects. Studies have shown that HSA significantly reduces worm burden in mice harboring Schistosoma japonicum or S. mansoni . Moreover, it outperforms current drugs like praziquantel and artesunate. HSA may hold promise as a novel antischistosomal agent.
Antiproliferative Properties Against Cancer Cells
HSA exhibits broad-spectrum antiproliferation inhibitory activities against human cancer cell lines. Its trisaccharide scaffold contributes to this effect, making it a potential candidate for cancer therapy . Further research is warranted to explore its specific mechanisms and potential clinical applications.
Autophagy Suppression
Autophagy plays a crucial role in cellular homeostasis and disease progression. HSA has been investigated for its ability to suppress autophagy, which could have implications in various pathological conditions . Understanding its precise mechanisms and identifying relevant disease contexts are essential.
Neuroprotective Potential
Emerging evidence suggests that HSA may have neuroprotective effects. Its ability to modulate neuronal function and protect against neurodegenerative processes warrants further exploration . Neuroscientists and pharmacologists are actively investigating this aspect.
Cardiovascular Applications
HSA’s impact on cardiovascular health remains an area of interest. Preliminary studies hint at its potential to influence vascular function and protect against certain cardiovascular disorders. Researchers are studying its effects on endothelial cells, blood vessels, and cardiac tissue .
Kang, N., Shen, W., Gao, H., Feng, Y., Zhu, W., Yang, S., … & Yu, D. (2018). Antischistosomal Properties of Hederacolchiside A1 Isolated from Pulsatilla chinensis. Molecules, 23(6), 1431. Read more Cancers. (2023). Hederacolchiside A1 Suppresses Autophagy by… Cancers, 15(4), 1272. Read more Hederacolchiside A1 (HSA), a known structure which contains a trisaccharide scaffold, manifests strong and broad-spectrum antiproliferation inhibitory activities against human cancer cell lines . PDF
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-9-(hydroxymethyl)-10-[(2S,3R,4S,5S)-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C65H106O31/c1-25-36(69)41(74)47(80)54(87-25)94-51-32(23-85-53-46(79)43(76)38(71)29(20-66)89-53)92-57(50(83)45(51)78)96-59(84)65-17-15-60(3,4)19-28(65)27-9-10-34-61(5)13-12-35(62(6,24-68)33(61)11-14-64(34,8)63(27,7)16-18-65)93-58-52(95-55-48(81)42(75)37(70)26(2)88-55)40(73)31(22-86-58)91-56-49(82)44(77)39(72)30(21-67)90-56/h9,25-26,28-58,66-83H,10-24H2,1-8H3/t25-,26-,28-,29+,30+,31-,32+,33+,34+,35-,36-,37-,38+,39+,40-,41+,42+,43-,44-,45+,46+,47+,48+,49+,50+,51+,52+,53+,54-,55-,56-,57-,58-,61-,62-,63+,64+,65-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYAMJIKFXJLBLC-XESJUBLRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC(=O)C34CCC(CC3C5=CCC6C7(CCC(C(C7CCC6(C5(CC4)C)C)(C)CO)OC8C(C(C(CO8)OC9C(C(C(C(O9)CO)O)O)O)O)OC1C(C(C(C(O1)C)O)O)O)C)(C)C)COC1C(C(C(C(O1)CO)O)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC(=O)[C@@]34CC[C@@]5(C(=CC[C@H]6[C@]5(CC[C@@H]7[C@@]6(CC[C@@H]([C@@]7(C)CO)O[C@H]8[C@@H]([C@H]([C@H](CO8)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)C)C)[C@@H]3CC(CC4)(C)C)C)CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C65H106O31 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is known about the antioxidant activity of Hederacolchiside F?
A1: Hederacolchiside F, a saponin isolated from Hedera colchica, has demonstrated significant antioxidant activity in several studies. [, ] One study compared its activity to known antioxidants like α-tocopherol, butylated hydroxyanisole (BHA), and butylated hydroxytoluene (BHT). [] Results showed that Hederacolchiside F exhibited strong total antioxidant activity, effectively inhibiting lipid peroxidation in a linoleic acid emulsion assay. [] At a concentration of 75 µg/mL, it showed 75% inhibition, highlighting its potential as a natural antioxidant. []
Q2: Are there other saponins from ivy species that exhibit similar antioxidant properties?
A2: Yes, research indicates that other saponins isolated from Hedera helix and Hedera colchica also possess antioxidant properties. [, ] Specifically, α-hederin and hederasaponin-C from Hedera helix, alongside hederacolchiside-E from Hedera colchica, displayed notable antioxidant activity comparable to Hederacolchiside F. [] This suggests that these ivy species may be valuable sources of natural antioxidants.
Q3: Has Hederacolchiside F been investigated for its potential in treating diabetes?
A3: While Hederacolchiside F itself hasn't been directly studied in the context of diabetes treatment, a closely related compound, stigmasterol-3-O-β-d-glucoside, also isolated from Akebia quinata (which contains Hederacolchiside F []), has shown promising results. [] This compound demonstrated the ability to enhance glucose-stimulated insulin secretion (GSIS) in INS-1 rat pancreatic β-cells. [] Furthermore, it upregulated key proteins involved in pancreatic β-cell function, including pancreas/duodenum homeobox protein-1 (PDX-1), suggesting potential for managing Type 2 diabetes. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.